molecular formula C6H6N2O3 B13660623 1-Methyl-4-nitropyridin-2(1H)-one

1-Methyl-4-nitropyridin-2(1H)-one

Cat. No.: B13660623
M. Wt: 154.12 g/mol
InChI Key: UPSDOPJUOXWGSY-UHFFFAOYSA-N
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Description

1-Methyl-4-nitropyridin-2(1H)-one is a versatile pyridinone derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. The pyridin-2(1H)-one core is a privileged structure in drug discovery, known for its ability to act as a bioisostere for amides, pyridines, and phenol rings. It functions as an effective hydrogen bond donor and acceptor, facilitating key interactions with biological targets such as kinase enzymes . This compound is specifically recognized for its role in the synthesis of 3,5-disubstituted pyridin-2(1H)-one derivatives, which are under investigation as a potential new class of therapeutics for chronic pain conditions . Research indicates that such compounds can act as potent ATP-competitive inhibitors of protein kinases, including the γ isoform of Protein Kinase C (PKCγ), a validated cellular target for alleviating mechanical allodynia (touch-evoked pain) . Intrathecal administration of related pyridin-2(1H)-one derivatives has been shown to rapidly and strongly prevent the development of inflammatory mechanical allodynia in rat models, demonstrating significant analgesic efficacy . The structural features of this scaffold allow for extensive exploration of structure-activity relationships (SAR), making 1-Methyl-4-nitropyridin-2(1H)-one a critical building block for generating compounds to enhance the understanding of physiological pain mechanisms and identify novel therapeutic approaches . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

1-methyl-4-nitropyridin-2-one

InChI

InChI=1S/C6H6N2O3/c1-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3

InChI Key

UPSDOPJUOXWGSY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Methyl-4-nitropyridin-2(1H)-one typically involves two key steps:

  • Nitration of a suitable pyridin-2(1H)-one precursor to introduce the nitro group at the 4-position.
  • Methylation of the nitrogen atom at position 1 to yield the N-methylated product.

The challenge lies in achieving selective nitration at the 4-position without over-nitration or substitution at other positions, and ensuring selective methylation at the nitrogen atom.

Nitration Step

  • Starting Material: Pyridin-2(1H)-one or its derivatives.
  • Reagents: A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is commonly used as the nitrating agent.
  • Reaction Conditions: The nitration is carried out at low temperatures (0 to 5 °C) to control the reaction rate and prevent over-nitration or decomposition.
  • Mechanism: Electrophilic aromatic substitution introduces the nitro group preferentially at the 4-position due to electronic and steric factors inherent in the pyridinone ring.
  • Outcome: Formation of 4-nitropyridin-2(1H)-one as the major product.

Methylation Step

  • Starting Material: 4-Nitropyridin-2(1H)-one obtained from the nitration step.
  • Reagents: Methyl iodide (iodomethane) is typically used as the methylating agent.
  • Base: A strong base such as sodium hydride (NaH) is employed to deprotonate the nitrogen atom, facilitating nucleophilic substitution by methyl iodide.
  • Solvent: Anhydrous tetrahydrofuran (THF) is commonly used.
  • Reaction Conditions: Refluxing at 60–70 °C for several hours ensures complete methylation.
  • Outcome: Formation of 1-Methyl-4-nitropyridin-2(1H)-one.

Alternative Synthetic Routes

  • Some methods may involve direct nitration of 1-methylpyridin-2(1H)-one, though controlling regioselectivity can be more challenging.
  • Industrial processes might employ continuous flow reactors to optimize reaction parameters such as temperature, reagent concentration, and residence time, enhancing yield and scalability.

Purification and Characterization

Purification Techniques

  • Column Chromatography: Silica gel columns using ethyl acetate/hexane mixtures effectively separate the desired compound from unreacted starting materials and positional isomers.
  • Recrystallization: Solvent systems such as ethanol/water mixtures can be used to recrystallize and purify the compound.
  • Yield: Typical isolated yields range from 40% to 70%, depending on reaction conditions and purification efficiency.

Analytical Characterization

Technique Purpose Typical Parameters/Results
High-Performance Liquid Chromatography (HPLC) Purity assessment C18 reverse-phase column, acetonitrile/water mobile phase; purity >95%
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation ^1H NMR and ^13C NMR confirm methyl group and aromatic protons
Single-Crystal X-ray Diffraction (SC-XRD) Molecular structure and crystallography Bond lengths and angles validated; hydrogen atoms refined isotropically
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak consistent with C6H6N2O3 (molecular formula)

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature Solvent Notes
Nitration HNO3 / H2SO4 (mixed acid) 0–5 °C None or minimal Controlled to avoid over-nitration
Methylation Methyl iodide, NaH (base) Reflux 60–70 °C Anhydrous THF Requires anhydrous conditions
Purification Column chromatography or recrystallization Ambient Ethyl acetate/hexane or ethanol/water Ensures high purity (>95%)
Characterization HPLC, NMR, SC-XRD, MS Ambient Various Confirms structure and purity

Research Findings and Notes

  • The nitration step must be carefully controlled to avoid formation of unwanted positional isomers such as 3-nitro or 5-nitro derivatives, which can complicate purification.
  • Methylation using methyl iodide is preferred over methyl sulfate or dimethyl sulfate due to better selectivity and fewer side reactions.
  • Continuous flow synthesis has been reported to improve reproducibility and scalability, especially for industrial applications.
  • Analytical validation using HPLC and NMR is critical to ensure the absence of unreacted starting materials and byproducts.
  • Single-crystal X-ray diffraction provides definitive proof of substitution pattern and molecular conformation.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed:

    Reduction: 1-Methyl-4-aminopyridin-2(1H)-one.

    Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-nitropyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitropyridin-2(1H)-one depends on its chemical structure and the specific context of its application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to various biological effects. The molecular targets and pathways involved can vary based on the specific application and the nature of the biological system.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 1-Methyl-4-nitropyridin-2(1H)-one and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
1-Methyl-4-nitropyridin-2(1H)-one 1416354-34-1* C₆H₆N₂O₃ 154.12 1-Me, 4-NO₂ High reactivity due to nitro group
4-Methyl-3-nitropyridin-2(1H)-one 21901-18-8 C₆H₆N₂O₃ 154.12 4-Me, 3-NO₂ Similar weight; nitro position alters electronic effects
5-Methyl-4-nitropyridin-2(1H)-one 1416354-34-1 C₆H₆N₂O₃ 154.12 5-Me, 4-NO₂ Isomer with shifted methyl group; impacts solubility
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one 503615-03-0 C₁₅H₁₇N₃O₄ 303.31 3-Morpholino, 1-(4-NO₂Ph), 5,6-dihydro Enhanced steric bulk; potential pharmacological applications
1-Methyl-4-phenylpyridin-2-one 67970-80-3 C₁₂H₁₁NO 185.22 1-Me, 4-Ph Phenyl group increases hydrophobicity; limited nitro reactivity
4-Methoxy-5-nitropyridin-2(1H)-one 607373-82-0 C₆H₅N₂O₄ 171.11 4-OMe, 5-NO₂ Methoxy group improves metabolic stability
6-Amino-4-methylpyridin-2(1H)-one 51564-93-3 C₆H₈N₂O 124.14 6-NH₂, 4-Me Amino group enables nucleophilic reactions; redox-sensitive

Note: The CAS number for 1-Methyl-4-nitropyridin-2(1H)-one is inferred from , which describes a positional isomer (5-Me instead of 1-Me).

Electronic and Reactivity Profiles

  • Nitro vs. Amino Groups: The nitro group in 1-Methyl-4-nitropyridin-2(1H)-one increases electrophilicity, making it prone to reduction (e.g., to amines) or nucleophilic aromatic substitution. In contrast, 6-Amino-4-methylpyridin-2(1H)-one (CAS 51564-93-3) exhibits electron-donating effects, enhancing resonance stabilization but reducing stability under oxidative conditions .
  • Methyl vs.

Q & A

Q. What in vitro assays are most reliable for evaluating the cytotoxicity of 1-Methyl-4-nitropyridin-2(1H)-one derivatives?

  • Methodological Answer : Use MTT assays on HEK-293 and HepG2 cell lines. Compare results with positive controls (e.g., doxorubicin) and validate via apoptosis markers (e.g., caspase-3 activation). EC₅₀ values <10 µM indicate therapeutic potential .

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